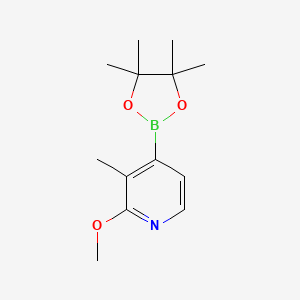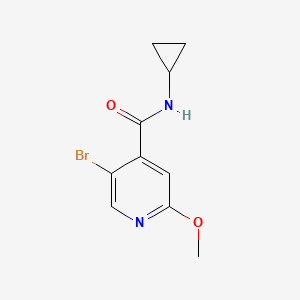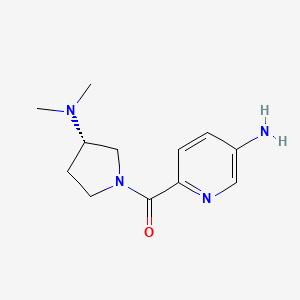
Thalidomide-O-acetamido-C4-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-acetamido-C4-Br is a compound that is part of the thalidomide family, known for its use in PROTAC (PROteolysis TArgeting Chimeras) technology. This compound is comprised of a thalidomide-based cereblon ligand and a ligand-linker conjugate . It is used primarily in research settings for its ability to induce targeted protein degradation.
Vorbereitungsmethoden
The synthesis of Thalidomide-O-acetamido-C4-Br involves several steps, starting with the preparation of thalidomide derivatives. The synthetic route typically includes the following steps:
Formation of Thalidomide Derivative: Thalidomide is reacted with acetic anhydride to form an acetamido derivative.
Bromination: The acetamido derivative is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Linker Attachment: The brominated derivative is then coupled with a linker molecule to form the final this compound compound.
Analyse Chemischer Reaktionen
Thalidomide-O-acetamido-C4-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-acetamido-C4-Br has several scientific research applications, including:
Chemistry: It is used in the development of PROTACs for targeted protein degradation.
Biology: The compound is used to study protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Research involving this compound aims to develop new therapeutic agents for diseases such as cancer and autoimmune disorders.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Thalidomide-O-acetamido-C4-Br involves its binding to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome . This targeted protein degradation is the basis for its use in PROTAC technology.
Vergleich Mit ähnlichen Verbindungen
Thalidomide-O-acetamido-C4-Br is unique in its structure and function compared to other thalidomide derivatives. Similar compounds include:
Lenalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.
Pomalidomide: A derivative with similar applications in cancer therapy.
Thalidomide-O-acetamido-C4-amine HCl salt: A closely related compound used in similar research applications
This compound stands out due to its specific use in PROTAC technology and its unique ligand-linker conjugate structure.
Eigenschaften
Molekularformel |
C19H20BrN3O6 |
|---|---|
Molekulargewicht |
466.3 g/mol |
IUPAC-Name |
N-(4-bromobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C19H20BrN3O6/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26/h3-5,12H,1-2,6-10H2,(H,21,25)(H,22,24,26) |
InChI-Schlüssel |
JBNQSBLSKRJUFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromobenzo[d]thiazol-6-amine](/img/structure/B14764907.png)
![3-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}piperidine-2,6-dione](/img/structure/B14764912.png)
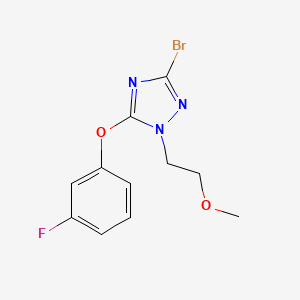
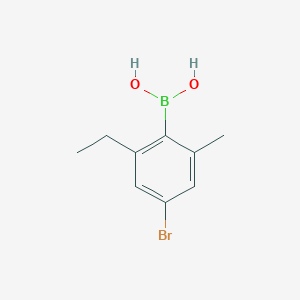

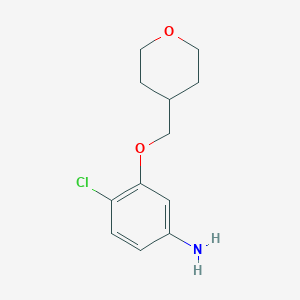
![6-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14764949.png)


